A Technical Guide to 4-(Aminomethyl)-1-phenethylpiperidin-4-ol and its Context within Fentanyl Analogues
A Technical Guide to 4-(Aminomethyl)-1-phenethylpiperidin-4-ol and its Context within Fentanyl Analogues
Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals for informational and research purposes only. The information contained herein pertains to a substance with potential for abuse and is subject to legal and regulatory controls. This guide does not endorse or facilitate the illicit production or use of controlled substances.
Introduction
The landscape of synthetic opioids is continually evolving, presenting significant challenges to public health and safety. Fentanyl and its analogues are a prominent class of synthetic opioids that have become a major concern due to their high potency and association with overdose fatalities. This guide addresses the compound 4-(Aminomethyl)-1-phenethylpiperidin-4-ol within the broader context of fentanyl analogues. While specific public-domain scientific literature on 4-(Aminomethyl)-1-phenethylpiperidin-4-ol is limited, its structural components are characteristic of the 4-anilidopiperidine class of opioids, to which fentanyl belongs.
This document will also provide an in-depth analysis of a closely related and highly significant compound, 4-anilino-N-phenethylpiperidine (4-ANPP), a key precursor and impurity in the illicit synthesis of fentanyl. Understanding the chemistry, pharmacology, and analysis of compounds like 4-ANPP is crucial for the development of detection methods, forensic analysis, and the formulation of public health responses.
Chemical and Structural Analysis
The Fentanyl Scaffold
Fentanyl's core structure is N-(1-(2-phenylethyl)piperidin-4-yl)-N-phenylpropanamide. The 4-anilidopiperidine scaffold is a well-established pharmacophore in medicinal chemistry and is the foundation for a family of potent synthetic opioid analgesics.[1][2] Modifications to this core structure can significantly alter the biological and pharmacological activities of the resulting analogues.[1]
4-(Aminomethyl)-1-phenethylpiperidin-4-ol
The chemical structure of 4-(Aminomethyl)-1-phenethylpiperidin-4-ol contains the characteristic 1-phenethylpiperidine moiety found in fentanyl and its analogues. However, it differs at the 4-position of the piperidine ring, featuring both an aminomethyl (-CH₂NH₂) group and a hydroxyl (-OH) group, instead of the anilido group of fentanyl.
Chemical Structure: 4-(Aminomethyl)-1-phenethylpiperidin-4-ol
Caption: Chemical structure of 4-(Aminomethyl)-1-phenethylpiperidin-4-ol.
4-anilino-N-phenethylpiperidine (4-ANPP)
4-ANPP, also known as despropionyl fentanyl, is a direct precursor in the synthesis of fentanyl and acetylfentanyl.[3] It is frequently detected as an impurity in illicitly manufactured fentanyl, indicating clandestine production.[4][5] The U.S. Drug Enforcement Administration (DEA) has classified 4-ANPP as a Schedule II controlled substance due to its role as an intermediate chemical precursor in the illicit production of fentanyl.[4]
Chemical Structure: 4-anilino-N-phenethylpiperidine (4-ANPP)
Caption: Chemical structure of 4-anilino-N-phenethylpiperidine (4-ANPP).
Synthesis Pathways
The synthesis of fentanyl and its analogues often involves the elaboration of a piperidine ring core structure.[6] Several synthetic routes have been identified in clandestine laboratory settings, including the Janssen method, the Siegfried method, and the Gupta method.[7]
The Siegfried Synthesis Route for Fentanyl
The Siegfried method is a known synthetic route to fentanyl that utilizes 4-ANPP as a key intermediate.[1] This pathway involves the reductive amination of N-phenethyl-4-piperidone (NPP) with aniline to produce 4-ANPP.[3] The resulting 4-ANPP is then acylated with propionyl chloride to yield fentanyl.[3]
Siegfried Synthesis of Fentanyl
Caption: Simplified schematic of the Siegfried synthesis route to fentanyl via the 4-ANPP intermediate.
Pharmacology and Toxicology
Mechanism of Action
Fentanyl and its analogues are potent agonists of the µ-opioid receptor (MOR).[8][9] Binding to and activation of MORs in the central nervous system produces a range of pharmacological effects, including analgesia, euphoria, drowsiness, and respiratory depression.[8] The high potency of many fentanyl analogues is a major contributor to the increased risk of overdose and death associated with their use.[4][10]
Pharmacological Profile of 4-ANPP
4-ANPP itself is not considered to be psychoactive.[3] Its primary significance in a pharmacological and toxicological context is as a precursor and a potential metabolite of several fentanyl analogues.[11] The presence of 4-ANPP in biological samples can serve as a marker for exposure to illicitly synthesized fentanyl or its analogues.[11]
Potential Pharmacological Profile of 4-(Aminomethyl)-1-phenethylpiperidin-4-ol
The pharmacological profile of 4-(Aminomethyl)-1-phenethylpiperidin-4-ol has not been documented in publicly available literature. However, based on its structural similarity to other 4-anilidopiperidine derivatives, it could potentially exhibit affinity for opioid receptors. The presence of the polar aminomethyl and hydroxyl groups at the 4-position would likely influence its binding affinity and pharmacokinetic properties, such as its ability to cross the blood-brain barrier. Further research would be required to determine its specific pharmacological activity.
Analytical Detection and Quantification
The detection and quantification of fentanyl analogues and their precursors are critical for forensic toxicology, clinical diagnostics, and law enforcement. A variety of analytical techniques are employed for this purpose.
Analytical Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique for the identification of fentanyl analogues and their precursors in seized drug samples.[12]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for the quantification of fentanyl analogues and their metabolites in biological matrices such as blood, urine, and hair.[11][12]
Detection of 4-ANPP in Biological Samples
The detection of 4-ANPP in biological samples is an important indicator of exposure to illicitly manufactured fentanyl. An LC-MS/MS method has been developed for the detection of 4-ANPP in hair samples, providing evidence that it can be used as a marker for the use of fentanyl analogues.[11]
Table 1: Physicochemical Properties of 4-ANPP
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₄N₂ | [5][13] |
| Molar Mass | 280.41 g/mol | [13] |
| Melting Point | 94-96 °C | [13] |
| Boiling Point | 172-176 °C (at 0.15 Torr) | [13] |
| Appearance | Off-white solid | [13] |
Legal Status and Regulation
The increasing prevalence of fentanyl analogues has led to strengthened national and international controls.
-
United States: The DEA has classified 4-ANPP as a Schedule II controlled substance.[4] Fentanyl and many of its analogues are also classified as Schedule I or II controlled substances.[8][14]
-
European Union: 4-ANPP is recognized as a controlled substance precursor and is listed as a Category 1 substance.[1][15]
Conclusion
References
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Papsun, D., & Krotulski, A. J. (2018). Emerging Synthetic Fentanyl Analogs. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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Acetyl fentanyl (N-(1-phenethylpiperidin-4-yl)-N-phenylacetamide). (n.d.). Drug Enforcement Administration. Retrieved from [Link]
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Introduced SB 2096 - 2017 Regular Session (65th LA) - LC# 17.8013.01000. (2017). North Dakota Legislative Branch. Retrieved from [Link]
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Sobieraj, J. C., & Wainer, I. W. (2012). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry, 4(2), 155–193. Retrieved from [Link]
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Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. (2017). United Nations Office on Drugs and Crime. Retrieved from [Link]
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Cychowska, M., Szpot, P., & Zawadzki, M. (2017). Identification and physicochemical characterization of 4-fluorobutyrfentanyl (1-((4-fluorophenyl)(1-phenethylpiperidin-4-yl)amino)butan-1-one, 4-FBF) in seized materials and post-mortem biological samples. Drug testing and analysis, 9(3), 405–414. Retrieved from [Link]
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Wagmann, L., Stiller, R., Felske, C., & Meyer, M. R. (2020). Toxicokinetics and toxicodynamics of the fentanyl homologs cyclopropanoyl-1-benzyl-4′-fluoro-4-anilinopiperidine and furanoyl-1-benzyl-4-anilinopiperidine. Archives of Toxicology, 94(6), 2167–2180. Retrieved from [Link]
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Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. Retrieved from [Link]
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Åstrand, A., Ahlberg, S., & Kronstrand, R. (2017). Identification of a new psychoactive substance in seized material: The synthetic opioid N-phenyl-N-[1-(2-phenethyl)piperidin-4-yl]prop-2-enamide (Acrylfentanyl). Forensic Science International, 274, 53–59. Retrieved from [Link]
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Schedules of Controlled Substances: Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals. (2019). Regulations.gov. Retrieved from [Link]
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Wagmann, L., Stiller, R., Felske, C., & Meyer, M. R. (2020). Toxicokinetics and toxicodynamics of the fentanyl homologs cyclopropanoyl-1-benzyl-4′-fluoro-4-anilinopiperidine and furanoyl-1-benzyl-4-anilinopiperidine. Archives of Toxicology, 94(6), 2167–2180. Retrieved from [Link]
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21st Century Drug Trafficking: “Manufacturing Advisory” on Fentanyl and Other Synthetic Opioids (Tab A). (2019). U.S. Department of State. Retrieved from [Link]
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Designation of 4-Piperidone as a List I Chemical. (2022). Regulations.gov. Retrieved from [Link]
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Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014). An efficient, optimized synthesis of fentanyl and related analogs. Pacific Northwest National Laboratory. Retrieved from [Link]
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Salomone, A., Palamar, J. J., Bigiarini, R., Gerace, E., Di Corcia, D., & Vincenti, M. (2019). Detection of fentanyl analogs and synthetic opioids in real hair samples. Journal of analytical toxicology, 43(4), 259–265. Retrieved from [Link]
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